molecular formula C21H20N2O4 B2589998 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide CAS No. 879760-49-3

2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide

Cat. No. B2589998
CAS RN: 879760-49-3
M. Wt: 364.401
InChI Key: FLQBXECATWXXET-UHFFFAOYSA-N
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Description

2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of coumarin, which is a natural compound found in many plants and is known for its various medicinal properties. The purpose of

Scientific Research Applications

Cancer Research: DNA-PK Inhibition

This compound has shown high potency against DNA-dependent protein kinase (DNA-PK), which is crucial in the DNA damage response. It potentiates the cytotoxicity of ionizing radiation in vitro, suggesting its potential use in cancer therapy to enhance the effects of radiation treatment .

Synthetic Chemistry: Intermediate for Dibenzo[b,d]thiophen Derivatives

It serves as an intermediate in the synthesis of dibenzo[b,d]thiophen derivatives. These derivatives have been studied for their pharmacological properties, including their potential as anticancer agents .

Molecular Biology: Study of Chromen-4-one Derivatives

The compound is used in the study of chromen-4-one derivatives, which are of interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Chemical Biology: Enzyme Inhibition

Due to its structural features, this compound is a candidate for enzyme inhibition studies. Its interactions with various enzymes can be explored to understand the enzyme’s role in different biological processes .

Pharmacology: Drug Development

The molecular structure of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide makes it a valuable scaffold in drug development. Its phenyl and chromen groups are common in drugs that target a wide range of diseases .

Biochemistry: Protein Binding Studies

Researchers can use this compound to study protein binding due to its potential to interact with various proteins, which could lead to the development of new therapeutic agents .

Material Science: Organic Semiconductor Research

The chromen-2-yl moiety in the compound’s structure suggests its potential application in organic semiconductor research, where it could be used in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Computational Chemistry: Molecular Modeling

Its complex structure allows for molecular modeling studies to predict the behavior of similar compounds in biological systems, aiding in the design of new molecules with desired properties .

Mechanism of Action

Target of Action

Similar chromone based sulfonamide derivatives have been reported to exhibit antibacterial and antifungal activities .

Mode of Action

The exact mode of action of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide It’s known that similar compounds interact with their targets to exert their pharmacological effects .

Biochemical Pathways

The specific biochemical pathways affected by 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide It’s known that similar compounds can affect various biochemical pathways, leading to their downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide These properties play a crucial role in determining the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the action of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide It’s known that similar compounds can have various effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide It’s known that environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name

2-morpholin-4-yl-N-(4-oxo-3-phenylchromen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-18(14-23-10-12-26-13-11-23)22-21-19(15-6-2-1-3-7-15)20(25)16-8-4-5-9-17(16)27-21/h1-9H,10-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQBXECATWXXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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